2-(Chloromethyl)-4-nitrobenzofuran
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Overview
Description
2-(Chloromethyl)-4-nitrobenzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the 2-position and a nitro group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-nitrobenzofuran typically involves the chloromethylation of 4-nitrobenzofuran. One common method includes the reaction of 4-nitrobenzofuran with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-nitrobenzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Reduction: 2-(Chloromethyl)-4-aminobenzofuran.
Oxidation: Oxidized benzofuran derivatives with functional groups such as carboxylic acids or aldehydes.
Scientific Research Applications
2-(Chloromethyl)-4-nitrobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Medicine: Research into its derivatives has shown potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-nitrobenzofuran involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function. These interactions make the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-nitrobenzimidazole
- 2-(Chloromethyl)-4-nitrobenzoxazole
- 2-(Chloromethyl)-4-nitroquinazoline
Uniqueness
2-(Chloromethyl)-4-nitrobenzofuran is unique due to its specific structural features, which confer distinct reactivity and biological activity. The combination of the benzofuran ring with the chloromethyl and nitro groups allows for a wide range of chemical modifications and applications. Compared to similar compounds, it offers unique opportunities for the development of novel pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H6ClNO3 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6ClNO3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5H2 |
InChI Key |
XBJNHJWMONDKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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